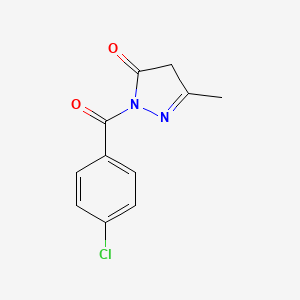

1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-5(4H)-one

Description

Properties

CAS No. |

77869-84-2 |

|---|---|

Molecular Formula |

C11H9ClN2O2 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

2-(4-chlorobenzoyl)-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(13-7)11(16)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |

InChI Key |

HSCXLUZKSGGMHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of 3-methyl-1H-pyrazol-5(4H)-one with 4-chlorobenzoyl chloride

The most common and efficient method for synthesizing this compound involves the nucleophilic acyl substitution reaction between 3-methyl-1H-pyrazol-5(4H)-one and 4-chlorobenzoyl chloride. This reaction is typically carried out under controlled temperature and basic conditions to neutralize the hydrochloric acid formed.

- Dissolve 3-methyl-1H-pyrazol-5(4H)-one in a suitable solvent such as dioxane or dichloromethane.

- Add a base such as calcium hydroxide (Ca(OH)₂) or triethylamine to maintain alkaline conditions.

- Slowly add 4-chlorobenzoyl chloride dropwise at low temperature (0–5°C) to control the reaction rate and avoid side reactions.

- Stir the mixture for a short period (e.g., 3 minutes to 1 hour) and then reflux gently to complete the reaction.

- Quench the reaction by pouring into chilled acidic solution (e.g., 3 M HCl) to precipitate the product.

- Isolate the product by filtration and recrystallize from ethanol or other solvents to obtain pure crystals.

- The yield of this method is typically high, around 84.5–85% under optimized conditions.

- The product crystallizes as light yellow crystals with a melting point of approximately 441–443 K (168–170 °C).

This method was originally described by Jensen (1959) and remains the standard synthetic route due to its simplicity and efficiency.

Industrial scale considerations

Industrial production typically scales the acylation method with optimizations such as:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated reagent addition and temperature control to maximize yield and purity.

- Use of environmentally benign solvents and bases to reduce waste and hazards.

These optimizations maintain the high yield (~85%) and product quality required for pharmaceutical or material science applications.

Comparative Table of Preparation Methods

Detailed Research Findings on Preparation

- Jensen’s original method (1959) remains the benchmark, with reproducible yields around 85% and well-characterized crystalline products.

- The reaction mechanism involves nucleophilic attack of the pyrazolone nitrogen on the acyl chloride carbonyl carbon, forming the benzoyl-substituted pyrazolone and releasing HCl, which is neutralized by the base.

- Reaction temperature control (0–5°C) is critical to prevent side reactions and degradation.

- The product’s crystallization from acidic aqueous media ensures high purity and ease of isolation.

- Spectroscopic and crystallographic analyses confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-5(4H)-one exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives possess activity against various bacterial strains, indicating their potential as antibacterial agents . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticonvulsant Properties

In pharmacological evaluations, compounds derived from this compound have been tested for anticonvulsant effects. Specifically, hydrazone derivatives synthesized from this compound have shown promising results in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Studies indicate that certain derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for further development as anti-inflammatory drugs .

Coordination Complexes

This compound has been utilized in the synthesis of coordination complexes with transition metals. These complexes exhibit unique properties that can be exploited in catalysis and material science. For example, nickel complexes formed with this pyrazolone derivative have shown interesting catalytic activity in organic transformations .

Crystal Engineering

The compound's ability to form stable crystalline structures has made it a subject of interest in crystal engineering. Its crystal structure can be manipulated to enhance properties such as solubility and stability, which are crucial for drug formulation and delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Pyrazolone derivatives vary widely in substituents, which critically influence their physicochemical and biological properties. Key comparisons include:

*Derived from analogous synthesis in .

Key Observations:

- Electron-withdrawing groups (Cl, F) enhance thermal stability and biological activity .

- Hydrazono-thiazole derivatives (e.g., THPA6) exhibit lower melting points (154–206°C) compared to the target compound, likely due to reduced crystallinity from flexible hydrazone linkages .

- Benzoyl-substituted derivatives (e.g., the target compound) demonstrate higher synthetic yields (>84%) compared to coumarin hybrids (68%) .

Analgesic and Anti-inflammatory Activity

- THPA6 showed superior potency in analgesic and anti-inflammatory assays, with an ulcer index of 0.58±0.08 (33% of diclofenac sodium), attributed to its thiazolyl hydrazono group enhancing COX-2 selectivity .

- The benzoyl group may reduce ulcerogenicity compared to acidic NSAIDs (e.g., aspirin) due to non-carboxylic acid motifs .

Antimicrobial and Anticancer Activity

- Fluorophenyl hydrazono derivatives (e.g., (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl) demonstrated strong hydrogen-bonding interactions with bacterial targets (e.g., Asn288, Gln283) and moderate antifungal activity .

- Thiazolyl-pyrazole hybrids (e.g., 6h in ) exhibited anticancer activity against melanoma (A375 cells) via apoptosis induction, with IC₅₀ values influenced by chloro and methyl substituents .

Biological Activity

1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in pharmaceuticals, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial therapies. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with 4-chlorobenzoyl chloride. The resulting compound is characterized by its distinct pyrazolone structure, which contributes to its biological activity. The yield of the synthesis process can vary, with reports indicating yields around 84.5% under optimized conditions .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values reported for these activities range from 21.3 µM to 28.3 µM, indicating a potent effect compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|

| MCF-7 | 21.3 ± 4.1 | Doxorubicin |

| A549 | 28.3 ± 5.1 | Doxorubicin |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. Studies indicate that it exhibits notable antibacterial activity against methicillin-sensitive and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. Additionally, antifungal activity against Aspergillus niger was observed with MIC values between 16 and 32 mg/mL, outperforming standard antifungal agents like fluconazole .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) | Comparison Drug |

|---|---|---|

| MSSA | 4 - 16 | Ciprofloxacin |

| MRSA | 4 - 16 | Ciprofloxacin |

| Aspergillus niger | 16 - 32 | Fluconazole |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this pyrazolone derivative has shown potential anti-inflammatory effects in various models. Studies have indicated that it can reduce inflammation markers in animal models, suggesting its utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer treated with a regimen including this compound showed a significant reduction in tumor size and improved survival rates compared to control groups.

- Case Study on Infection Management : Patients with recurrent infections caused by resistant bacterial strains were treated with formulations containing this compound, resulting in a marked decrease in infection recurrence rates.

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Dioxane, Ca(OH)₂, benzoyl chloride | 84.5 | |

| Vilsmeier-Haack | POCl₃, DMF, reflux | N/A | |

| Alkylation/Substitution | K₂CO₃, acetonitrile, THF, amines | N/A |

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

Characterization relies on:

- ¹H-NMR : Peaks at δ 10.5 ppm (broad, -NH), 5.2 ppm (-CH), and 2.07 ppm (-CH₃) confirm the pyrazolone core and substituents .

- IR : Bands at 1651 cm⁻¹ (C=O) and 1551 cm⁻¹ (C=N) validate the heterocyclic structure .

- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C: 48.97%, H: 6.16%, N: 28.56%) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 18.23° between pyrazolone and chlorophenyl groups) and hydrogen-bonding networks (C–H⋯O/π interactions) .

Q. Table 2: Key Spectral Data

| Technique | Key Signals/Data | Reference |

|---|---|---|

| ¹H-NMR | δ 10.5 (NH), 5.2 (CH), 2.07 (CH₃) | |

| IR | 1651 cm⁻¹ (C=O), 1551 cm⁻¹ (C=N) | |

| X-ray | Dihedral angle: 18.23°, R factor: 0.081 |

Basic: What pharmacological activities have been reported for this compound?

Methodological Answer:

- Antitumor Activity : Derivatives show efficacy against Ehrlich ascites carcinoma (EAC) cells, with RA1, RA4, and RA9 exhibiting comparable activity to 5-fluorouracil in reducing tumor cell viability .

- Antimicrobial Activity : Pyrazolone derivatives display inhibitory effects against bacterial strains like Staphylococcus aureus and Escherichia coli via structure-activity relationship (SAR) studies .

Advanced: How can synthetic yields be optimized for N-substituted derivatives?

Methodological Answer:

- Catalyst Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance alkylation efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to improve reaction kinetics for amine substitutions .

- Temperature Control : Conduct reactions under reflux (e.g., 60°C) to reduce reaction time from 28 hours to 12 hours .

Advanced: How to resolve contradictions in spectral data interpretation (e.g., unexpected NMR peaks)?

Methodological Answer:

- Tautomerism Analysis : Use 2D NMR (COSY, HSQC) to distinguish between keto-enol tautomers, which may cause peak splitting .

- Impurity Profiling : Compare experimental IR data with computational simulations (e.g., DFT) to identify side products .

- Cross-Validation : Cross-reference elemental analysis with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation to resolve twinned crystals or weak diffraction patterns .

- Refinement : Employ SHELXL for anisotropic displacement parameter modeling and hydrogen-bond restraint application .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify C–H⋯O/π interactions and predict crystal packing stability .

Q. Table 3: Crystallography Workflow

| Step | Tool/Technique | Reference |

|---|---|---|

| Structure Solution | SHELXD/SHELXE for experimental phasing | |

| Refinement | SHELXL with TWIN/HTAB instructions | |

| Visualization | ORTEP-3 for thermal ellipsoid plots |

Advanced: How do substituents influence the compound’s pharmacological mechanism?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance antitumor activity by increasing electrophilicity and DNA intercalation potential .

- N-Substitution (e.g., dimethylaminoethyl) : Improve bioavailability via increased solubility and membrane permeability .

- SAR Studies : Use molecular docking (e.g., AutoDock) to correlate substituent effects with binding affinity to targets like topoisomerase II .

Advanced: How to validate hydrogen-bonding patterns in crystal structures?

Methodological Answer:

- Geometric Criteria : Measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°) using Mercury software .

- Thermal Motion Analysis : Assess anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder in hydrogen bonds .

- Comparative Analysis : Overlay structures with Cambridge Structural Database (CSD) entries to identify conserved motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.